molecular formula C9H8I2O2 B2577691 2-Ethoxy-3,5-diiodobenzaldehyde CAS No. 708272-98-4

2-Ethoxy-3,5-diiodobenzaldehyde

Cat. No. B2577691
CAS RN: 708272-98-4
M. Wt: 401.97
InChI Key: LSRZGHYOLLVQRF-UHFFFAOYSA-N
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Description

“2-Ethoxy-3,5-diiodobenzaldehyde” is a chemical compound with the molecular formula C9H8I2O2 . It has an average mass of 401.968 Da and a monoisotopic mass of 401.861359 Da .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-3,5-diiodobenzaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms . The structure can be represented by the SMILES notation: CCOc1c(C=O)cc(cc1I)I .

Scientific Research Applications

Synthesis of Schiff Bases

2-Ethoxy-3,5-diiodobenzaldehyde is used to synthesize new Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - not hydrogen. They are formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes and ketones .

Creation of Tridentate Ligands

This compound is also used in the creation of new tridentate ligands . Tridentate ligands are ligands that can bind to a central atom in a coordination complex in three places. In this case, the ligand is [(2-hydroxy-3,5-diiodo-benzylidene)-amino]-acetic acid (HDBA) .

Pharmaceutical Applications

A Schiff base compound, (E)-N’-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide, synthesized from 2-Ethoxy-3,5-diiodobenzaldehyde and nicotinic hydrazide, has shown promising pharmaceutical benefits . The in silico prediction of ADME/Tox profiles for the complexes using pkCSM web tools indicates favorable absorption, distribution, metabolism, and excretion values .

Antimicrobial Activity

The Schiff base synthesized from 2-Ethoxy-3,5-diiodobenzaldehyde has demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, Beauveria bassiana, Aspergillus niger, and Candida albicans .

Molecular Docking Analysis

Molecular docking analysis has been employed to confirm the potential binding of the ligand to DNA . This is important in drug discovery and development as it helps in understanding the interaction between small molecules and their protein targets.

Density Functional Theory (DFT) Calculations

To understand the molecular structure and chemical reactivity of the Schiff base ligand, Density Functional Theory (DFT) calculations have been employed . DFT is a computational technique used to predict the structure, properties, and reactivity of molecules.

properties

IUPAC Name

2-ethoxy-3,5-diiodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRZGHYOLLVQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-diiodobenzaldehyde

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